

## Comparing GSK2850163 and AMG-18 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2850163 |           |
| Cat. No.:            | B15606289  | Get Quote |

A detailed comparison of the efficacy of **GSK2850163** (Belantamab Mafodotin) and Amgen's BCMA-targeted BiTE® molecules for the treatment of relapsed or refractory multiple myeloma.

#### Introduction

In the landscape of targeted therapies for relapsed or refractory multiple myeloma (RRMM), both antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs®) have emerged as promising modalities. Both approaches can be directed against the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of myeloma cells. This guide provides a comparative overview of **GSK2850163** (belantamab mafodotin), a BCMA-targeted ADC, and Amgen's BCMA-targeted BiTE® molecules, AMG 420 (pavutonalsin) and AMG 701 (pavurutamab). While direct head-to-head clinical trial data is not available, this comparison will draw upon published data from key clinical studies to evaluate their respective efficacy, mechanisms of action, and experimental protocols.

### **Mechanism of Action**

**GSK2850163** (Belantamab Mafodotin) is an antibody-drug conjugate. Its mechanism involves a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). Upon binding to BCMA on myeloma cells, the ADC is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis.

Amgen's BCMA-targeted BiTE® Molecules (AMG 420 and AMG 701) are bispecific antibodies that engage both a patient's T-cells (via the CD3 receptor) and myeloma cells (via BCMA). This dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell



activation and targeted killing of the myeloma cell. AMG 701 is a half-life extended (HLE) BiTE®, allowing for less frequent dosing compared to the first-generation AMG 420.[1]

## **Efficacy Data**

The following tables summarize key efficacy data from clinical trials of **GSK2850163** and Amgen's BCMA-targeted BiTEs®.

Table 1: Efficacy of GSK2850163 (Belantamab Mafodotin) in the DREAMM-2 Study

| Endpoint                                  | 2.5 mg/kg cohort (n=97) | 3.4 mg/kg cohort (n=99) |
|-------------------------------------------|-------------------------|-------------------------|
| Overall Response Rate (ORR)               | 31%[2]                  | 35%[2]                  |
| ≥Very Good Partial Response (VGPR)        | 19%[2]                  | 24%[2]                  |
| Median Duration of Response (DoR)         | Not Reached             | 11.0 months             |
| Median Progression-Free<br>Survival (PFS) | 2.9 months              | 4.9 months              |

Data from the pivotal phase 2 DREAMM-2 study in heavily pretreated RRMM patients.[2]

Table 2: Efficacy of Amgen's BCMA-targeted BiTE® Molecules in Phase 1 Studies



| Drug    | Study                                   | Dose                 | ORR    | ≥Complete<br>Response<br>(CR) | Minimal<br>Residual<br>Disease<br>(MRD)<br>Negativity |
|---------|-----------------------------------------|----------------------|--------|-------------------------------|-------------------------------------------------------|
| AMG 420 | First-in-<br>human<br>(NCT025142<br>39) | 400 μ g/day<br>(MTD) | 70%[3] | 50%[3]                        | 40% of<br>patients at<br>400 μ g/day<br>dose[4]       |
| AMG 701 | Phase 1<br>(NCT032879<br>08)            | 3-18 mg              | 36%[5] | N/A                           | 6 of 7 tested patients were MRD-negative[5]           |

Data for AMG 420 is from the maximum tolerated dose (MTD) cohort of its first-in-human trial. [3] Data for AMG 701 is from a Phase 1 dose-escalation study.[5]

## **Experimental Protocols**

DREAMM-2 (NCT03525678) for **GSK2850163**[6]

- Study Design: A phase 2, open-label, randomized, two-arm study.[6]
- Patient Population: Patients with RRMM who had received at least three prior lines of therapy, were refractory to a proteasome inhibitor and an immunomodulatory agent, and had failed an anti-CD38 antibody.[6]
- Intervention: Patients were randomized to receive either 2.5 mg/kg or 3.4 mg/kg of GSK2850163 intravenously every 3 weeks until disease progression or unacceptable toxicity.[6]
- Primary Endpoint: Overall Response Rate (ORR).[2]

Phase 1 Study of AMG 420 (NCT02514239)[3]

Study Design: A first-in-human, phase 1, dose-escalation study.[3][4]



- Patient Population: Patients with relapsed and/or refractory multiple myeloma who had progressed after at least two prior lines of therapy.[3]
- Intervention: AMG 420 was administered via continuous intravenous infusion in 6-week cycles, with dose escalation across different cohorts.[3]
- Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities.[7]

Phase 1 Study of AMG 701 (NCT03287908)[5]

- Study Design: A phase 1, dose-escalation study.
- Patient Population: Heavily pre-treated patients with relapsed/refractory multiple myeloma
  who had received a median of six prior lines of therapy.[5]
- Intervention: AMG 701 administered intravenously. The half-life extended formulation allows for intermittent dosing.[1]
- Primary Objectives: To evaluate the safety and tolerability and to estimate a biologically active dose.[8]

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action for **GSK2850163** (Belantamab Mafodotin).





Click to download full resolution via product page

Caption: Mechanism of action for Amgen's BCMA-targeted BiTE® molecules.

### Conclusion

Both **GSK2850163** and Amgen's BCMA-targeted BiTE® molecules have demonstrated significant clinical activity in heavily pretreated RRMM patients. **GSK2850163**, as an ADC, offers a distinct mechanism of directly delivering a cytotoxic payload to myeloma cells. In contrast, Amgen's BiTEs®, particularly the first-in-class AMG 420, have shown high response rates by redirecting the patient's own immune system to fight the cancer. The development of the half-life extended AMG 701 aimed to improve upon the dosing convenience of the first-generation BiTE®. The choice between these therapeutic strategies may depend on patient-specific factors, previous lines of therapy, and the evolving landscape of multiple myeloma



treatment. Further clinical investigation, including potential head-to-head trials, would be necessary to definitively compare the efficacy and safety of these promising agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Anti-B-Cell Maturation Antigen BiTE Molecule AMG 420 Induces Responses in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. amgen.com [amgen.com]
- 6. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 7. ascopubs.org [ascopubs.org]
- 8. myeloma.org [myeloma.org]
- To cite this document: BenchChem. [Comparing GSK2850163 and AMG-18 efficacy].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606289#comparing-gsk2850163-and-amg-18-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com